molecular formula C19H17NO B2570784 (E)-1-(((4-ethylphenyl)imino)methyl)naphthalen-2-ol CAS No. 174226-97-2

(E)-1-(((4-ethylphenyl)imino)methyl)naphthalen-2-ol

Cat. No.: B2570784
CAS No.: 174226-97-2
M. Wt: 275.351
InChI Key: JPZIGMWHWAOWNX-DEDYPNTBSA-N
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Description

(E)-1-(((4-ethylphenyl)imino)methyl)naphthalen-2-ol is a Schiff base compound, which is a type of compound typically formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their wide range of applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of (E)-1-(((4-ethylphenyl)imino)methyl)naphthalen-2-ol typically involves the condensation reaction between 4-ethylbenzaldehyde and 2-hydroxy-1-naphthaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Chemical Reactions Analysis

(E)-1-(((4-ethylphenyl)imino)methyl)naphthalen-2-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo substitution reactions with various reagents to form different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(E)-1-(((4-ethylphenyl)imino)methyl)naphthalen-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-1-(((4-ethylphenyl)imino)methyl)naphthalen-2-ol involves its interaction with molecular targets such as enzymes and receptors. In the case of its use as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion. The compound’s molecular structure allows it to interact with metal ions, forming stable complexes that inhibit corrosion processes .

Comparison with Similar Compounds

(E)-1-(((4-ethylphenyl)imino)methyl)naphthalen-2-ol can be compared with other Schiff base compounds, such as:

  • 3-pyridinecarboxaldehyde-4-phenyl thiosemicarbazide
  • 4-pyridinecarboxaldehyde-4-phenylthiosemicarbazide

These compounds also exhibit corrosion inhibition properties but differ in their molecular structures and efficiency. This compound is unique due to its specific molecular arrangement, which provides distinct chemical and physical properties .

Properties

IUPAC Name

1-[(4-ethylphenyl)iminomethyl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO/c1-2-14-7-10-16(11-8-14)20-13-18-17-6-4-3-5-15(17)9-12-19(18)21/h3-13,21H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZIGMWHWAOWNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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